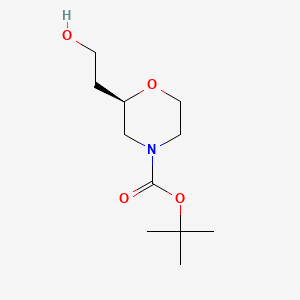

(R)-N-Boc-2-(2-hydroxyethyl)morpholine

Vue d'ensemble

Description

®-N-Boc-2-(2-hydroxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Applications De Recherche Scientifique

®-N-Boc-2-(2-hydroxyethyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-2-(2-hydroxyethyl)morpholine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols or related compounds.

Protection: The amino group of the morpholine is protected using a tert-butoxycarbonyl (Boc) group.

Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-N-Boc-2-(2-hydroxyethyl)morpholine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

®-N-Boc-2-(2-hydroxyethyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions include oxidized morpholine derivatives, reduced morpholine derivatives, and various substituted morpholine compounds .

Mécanisme D'action

The mechanism of action of ®-N-Boc-2-(2-hydroxyethyl)morpholine involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzyme active sites, modulating their activity. The hydroxyethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Hydroxyethyl)morpholine: Similar structure but lacks the Boc protecting group.

2-Morpholinoethanol: Similar structure but lacks the Boc protecting group and has a different substitution pattern.

Uniqueness

®-N-Boc-2-(2-hydroxyethyl)morpholine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a morpholine derivative with significant biological activity, particularly in the context of medicinal chemistry. This compound is characterized by its N-Boc (tert-butoxycarbonyl) protecting group and a hydroxyethyl substituent, which contribute to its pharmacological properties. The exploration of its biological activities has revealed potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C10H19NO4, with a molecular weight of 219.26 g/mol. The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for further derivatization and biological testing.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly as an agonist at serotonin receptors. Its interaction with the 5-HT2C receptor has been noted, which plays a crucial role in various physiological processes including mood regulation and appetite control.

Pharmacological Profile

The compound has been investigated for its effects on various receptor systems:

| Receptor | Activity | EC50 (nM) | Relative Efficacy (%) |

|---|---|---|---|

| 5-HT2C | Agonist | 7 | 97 |

| 5-HT2A | Agonist | >3000 | 2 |

This table highlights the selectivity of this compound towards the 5-HT2C receptor compared to the 5-HT2A receptor, indicating its potential utility in targeting specific pathways in therapeutic contexts.

Case Studies and Research Findings

- Appetite Regulation : In a study examining compounds that influence feeding behavior, this compound was shown to significantly increase satiety in animal models, suggesting a potential role in obesity management through modulation of serotonin pathways.

- Neuropharmacology : Research conducted on various morpholine derivatives indicated that modifications to the morpholine ring can enhance blood-brain barrier penetration, which is critical for central nervous system activity. The hydroxyethyl group in this compound aids in achieving better CNS bioavailability.

- Antitumor Activity : Preliminary studies have suggested that derivatives of morpholine compounds exhibit cytotoxic effects against certain cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth.

Safety and Toxicology

Toxicological assessments indicate that this compound can cause skin irritation upon contact and serious eye irritation upon exposure. Therefore, appropriate handling and safety measures are recommended when working with this compound in laboratory settings.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDVZUAUPOAVLM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657764 | |

| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136992-21-7 | |

| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.